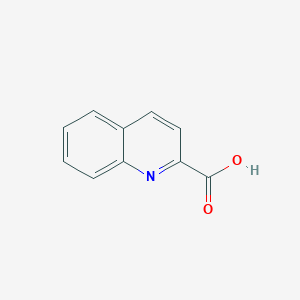

Quinoline-2-carboxylic acid

Descripción general

Descripción

Quinoline-2-carboxylic acid, also known as Quinaldic acid, is a heterocyclic compound . It has been used in the microwave-assisted preparation of substituted anilides . It inhibits the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria .

Synthesis Analysis

The compound quinoline-2-carboxylic acid aryl ester from quinoline-2-carboxylic acid was well synthesized with a reaction yield of 72–89% . Infrared spectroscopy analysis was done in mineral oil on a Specord M-80 IR spectrometer .Molecular Structure Analysis

The molecular formula of Quinoline-2-carboxylic acid is C10H7NO2 . Its average mass is 173.168 Da and its monoisotopic mass is 173.047684 Da .Chemical Reactions Analysis

The reactions between [Cu (quin)2 (H2O)] (quin− = the anionic form of quinoline-2-carboxylic acid) and a series of aliphatic amino alcohols have yielded structurally very diverse copper (II) complexes .Physical And Chemical Properties Analysis

Quinoline-2-carboxylic acid has a molecular formula of C10H7NO2 . Its average mass is 173.168 Da and its monoisotopic mass is 173.047684 Da .Aplicaciones Científicas De Investigación

Drug Design and Medicinal Chemistry

Quinaldic Acid serves as a core template in drug design due to its broad spectrum of bioactivity. It’s a pharmacophore that has been utilized in the development of various therapeutic agents. The compound’s structure allows for the creation of numerous derivatives, which can be tailored for specific medicinal purposes .

Synthesis of Bioactive Compounds

The chemistry of Quinaldic Acid allows for the synthesis of a wide range of bioactive compounds. Researchers have developed various synthetic approaches to create derivatives that have potential biological and pharmaceutical activities .

Antimicrobial Applications

Quinaldic Acid derivatives have been explored for their antimicrobial properties. These compounds have shown efficacy against a range of microbial pathogens, making them candidates for the development of new antibiotics and antiseptics .

Anti-inflammatory Properties

Structural analogues of Quinaldic Acid, such as 2-chloroquinoline-4-carboxylic acid amides, have demonstrated anti-inflammatory action in animal testing. This suggests potential applications in the treatment of inflammatory diseases .

Mitochondrial Function Modulation

Quinaldic Acid has been reported to inhibit the oxidation of various substrates in rat liver mitochondria. This indicates its potential role in modulating mitochondrial functions, which could be significant in the study of metabolic diseases .

Neuropharmacological Research

Due to its impact on mitochondrial function, Quinaldic Acid may also have applications in neuropharmacology. It could be used to study neurodegenerative diseases where mitochondrial dysfunction is a contributing factor .

Cancer Research

The ability of Quinaldic Acid to modulate cellular functions suggests that it could be used in cancer research. Its derivatives might inhibit the proliferation of cancer cells or induce apoptosis, making them valuable in the search for anticancer drugs .

Environmental Chemistry

Quinaldic Acid and its derivatives can be used in environmental chemistry to study the degradation of pollutants. Its reactivity with various environmental contaminants could help in developing methods for pollution control .

Mecanismo De Acción

Target of Action

Quinoline-2-carboxylic acid primarily targets the prostate cancer cell lines (PC3) . It has been shown to have apoptotic, cell cycle blockade, and antiproliferative activity on these cells . It also inhibits the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria .

Mode of Action

The compound interacts with its targets, leading to a decrease in cell viability in a concentration-dependent manner . It exhibits potent cytotoxicity against PC3 cells . The compound’s interaction with its targets leads to changes such as an increase in the number of apoptotic cells and significant cell cycle blockade at the S phase .

Biochemical Pathways

Quinoline-2-carboxylic acid affects several biochemical pathways. It induces apoptosis, especially causing cell cycle arrest at the S phase . This leads to a typical ladder pattern of internucleosomal fragmentation . The compound also enhances the activity of caspases-7 and -9 .

Result of Action

The result of Quinoline-2-carboxylic acid’s action is a decrease in the viability of PC3 cells . It exhibits potent cytotoxicity against these cells . There is an increase in the number of apoptotic cells after treatment with the compound . A significant increase in Bax expression and a decrease in Bcl-2 expression are observed .

Action Environment

The action, efficacy, and stability of Quinoline-2-carboxylic acid can be influenced by various environmental factors. While specific studies on this aspect are limited, it is known that the compound’s cytotoxic effect on PC3 cells is concentration-dependent .

Safety and Hazards

Propiedades

IUPAC Name |

quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAUVZALPPNFOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059079 | |

| Record name | 2-Quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or yellow powder; [Alfa Aesar MSDS], Solid | |

| Record name | Quinaldic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17071 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Quinaldic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

14.0 mg/mL | |

| Record name | Quinaldic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinaldic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Quinoline-2-carboxylic acid | |

CAS RN |

93-10-7 | |

| Record name | Quinaldic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinaldic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinaldic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinoline-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinolinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINALDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P90NWT719R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quinaldic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 °C | |

| Record name | Quinaldic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinaldic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

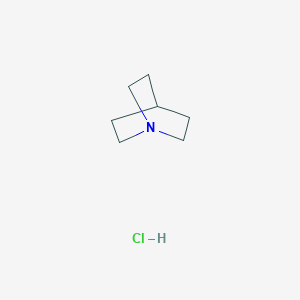

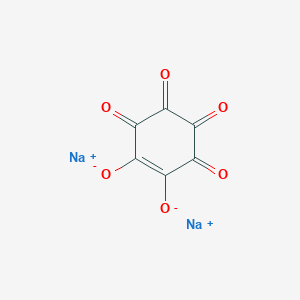

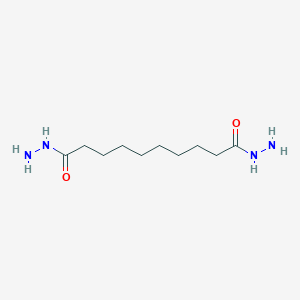

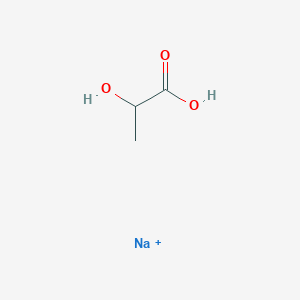

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Quinoline-2-carboxylic acid, also known as quinaldic acid, has the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol. [, , , , , , ]

A: Yes, several studies report spectroscopic data for Quinoline-2-carboxylic acid and its derivatives. Common techniques include IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry. These techniques are used to confirm the structures of synthesized compounds and analyze their properties. [, , , , ]

A: While Quinoline-2-carboxylic acid itself is not typically used as a catalyst, some of its metal complexes have shown catalytic potential. For example, zinc(II) complexes with Quinoline-2-carboxylic acid and amino alcohol ligands have been investigated for their potential applications in catalysis. []

A: Extensive research has focused on modifying the Quinoline-2-carboxylic acid scaffold to enhance its biological activities. For instance, adding substituents like acetyl, benzoyl, and phenylsulfonyl groups to the core structure increased antiallergic activity in rat models. [] Incorporating the 8-benzoyl moiety further enhanced this activity, leading to compounds equipotent to disodium cromoglycate (DSCG). []

A: Yes, research suggests that the presence of a carboxylic acid moiety at the 2-position of the Quinoline-2-carboxylic acid core is essential for optimal antiallergic potency. [] Additionally, esterification at this position, particularly with ethyl esters, was found to improve oral absorption. []

A: Yes, several studies have investigated the potential of Quinoline-2-carboxylic acid derivatives as antagonists of the glycine site on the NMDA receptor. These studies focused on 4-substituted Quinoline-2-carboxylic acid derivatives, with variations in the substituent at the C4 position. []

A: The SAR studies revealed that the type of substituent at the C4 position significantly influences the binding affinity for the glycine site. Introduction of electron-rich substituents capable of hydrogen bonding at the C4 position generally enhanced the binding affinity. [] Conversely, introducing flexible alkyl chains at the C4 position or replacing the carboxylic acid group at the C2 position with neutral bioisosteres decreased the binding affinity. []

A: Researchers have utilized various in vitro models, including rat peritoneal mast cells (RMCs) [], to evaluate the antiallergic properties of Quinoline-2-carboxylic acid derivatives. Additionally, enzyme inhibition assays, such as those targeting cyclic AMP phosphodiesterase, have been employed to elucidate the mechanism of action. []

A: The rat passive cutaneous anaphylaxis (PCA) assay serves as a common in vivo model for evaluating the antiallergic activity of Quinoline-2-carboxylic acid derivatives. [, , ] This model involves sensitizing rats with IgE antibodies followed by challenging them with an antigen. Compounds exhibiting antiallergic activity inhibit the resulting allergic reaction.

A: Yes, research demonstrates the ability of Quinoline-2-carboxylic acid to act as a ligand in the formation of metal-organic compounds. For instance, a study explored the synthesis and characterization of four supramolecular complexes using Quinoline-2-carboxylic acid. These complexes exhibited varying structures, including 2D layers and 3D structures, formed through hydrogen bonds and π-π interactions. []

A: Yes, researchers have explored the influence of factors like temperature and solvent on the formation and structural diversity of metal-organic compounds based on Quinoline-2,3-dicarboxylic acid (a derivative of Quinoline-2-carboxylic acid). This study revealed that manipulating reaction conditions could result in distinct 0D, 1D, and 2D structures, highlighting the versatility of this ligand in crystal engineering. []

A: Characterizing metal-organic compounds derived from Quinoline-2-carboxylic acid often involves techniques like IR spectroscopy, elemental analysis, thermogravimetric analysis (TGA), and single-crystal X-ray diffraction. [, ] These methods help determine the composition, structure, and thermal stability of the formed complexes.

A: Yes, Quinoline-2-carboxylic acid plays a crucial role in the biosynthesis of quinoxaline antibiotics, such as echinomycin and triostins. These antibiotics contain Quinoxaline-2-carboxylic acid as a chromophoric moiety. [, , ]

A: Yes, researchers have purified and characterized a Quinoline-2-carboxylic acid activating enzyme from Streptomyces triostinicus, a bacterium that produces triostin. [] This enzyme catalyzes the ATP-dependent formation of an adenylate intermediate with Quinoline-2-carboxylic acid, representing a key step in quinoxaline antibiotic biosynthesis. [] Interestingly, this enzyme can also activate structurally similar compounds like quinoline-2-carboxylic acid and thieno[3,2-b]pyridine-5-carboxylic acid. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147450.png)

![tert-butyl (4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147473.png)